molecular formula C22H24FN5O2 B2891836 N-cyclohexyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1105201-35-1

N-cyclohexyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2891836
CAS No.: 1105201-35-1
M. Wt: 409.465
InChI Key: FFJXWDXIBWBXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C22H24FN5O2 and its molecular weight is 409.465. The purity is usually 95%.
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Biological Activity

N-cyclohexyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyridazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C22H24FN5O2C_{22}H_{24}FN_{5}O_{2} with a molecular weight of 409.5 g/mol. The structural features include a cyclohexyl group, a cyclopropyl moiety, and a fluorophenyl ring, which contribute to its biological activity.

PropertyValue
Molecular FormulaC22H24FN5O2
Molecular Weight409.5 g/mol
CAS Number1105201-35-1

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related pyrazolo compounds have shown antiproliferative effects against various human tumor cell lines with GI50 values in the nanomolar to micromolar range, suggesting strong cytotoxicity against cancer cells .

The proposed mechanism of action for this class of compounds often involves the inhibition of specific kinases associated with cell proliferation and survival pathways. For example, some pyrazolo derivatives have been documented to selectively inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways .

Case Studies

  • Case Study on Antiproliferative Effects :
    • A study evaluating the antiproliferative activity of various pyrazolo compounds found that those with similar structural motifs as N-cyclohexyl derivatives exhibited effective growth inhibition in multiple cancer cell lines, including breast and lung cancers.
  • Inhibition of Kinase Activity :
    • Another investigation demonstrated that certain derivatives could inhibit the activity of kinases such as KIT and PDGFRA at subnanomolar concentrations, highlighting their potential as targeted cancer therapies .

Pharmacological Properties

The pharmacokinetics and pharmacodynamics of this compound remain largely unexplored; however, related compounds have shown favorable absorption and distribution profiles in preliminary studies.

Properties

IUPAC Name

N-cyclohexyl-2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O2/c23-15-8-10-17(11-9-15)28-21-18(12-24-28)20(14-6-7-14)26-27(22(21)30)13-19(29)25-16-4-2-1-3-5-16/h8-12,14,16H,1-7,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJXWDXIBWBXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.